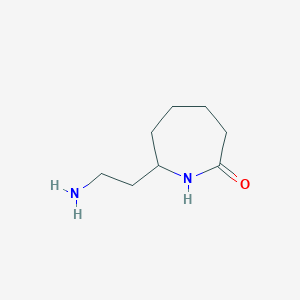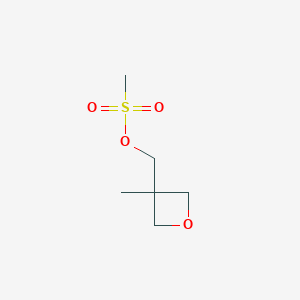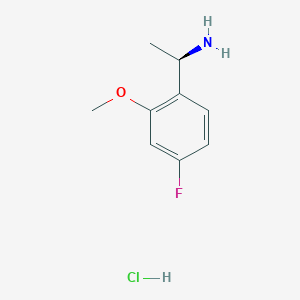
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 2 and 6, a chloromethyl group at position 5, and a sulfonyl chloride group at position 4. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,6-dichloropyrimidine with chloromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is typically purified through crystallization or distillation techniques to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Products include sulfonamides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfone derivatives. These reactions can modulate the activity of enzymes or other biological targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-(chloromethyl)pyrimidine: Similar structure but lacks the sulfonyl chloride group.
2,6-Dichloro-4-(chloromethyl)pyrimidine: Similar structure but lacks the sulfonyl chloride group.
2,4-Dichloro-6-methylpyrimidine: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride is unique due to the presence of both the chloromethyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
IUPAC Name |
2,6-dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4N2O2S/c6-1-2-3(7)10-5(8)11-4(2)14(9,12)13/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVNBRDDCPFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B7890557.png)
![tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate](/img/structure/B7890560.png)





![1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B7890611.png)





